An In-Depth Technical Guide to the Chemical Properties of Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
An In-Depth Technical Guide to the Chemical Properties of Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Abstract: This technical guide provides a comprehensive overview of the chemical properties, spectroscopic profile, reactivity, and synthetic applications of Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. Known colloquially as Methyl 6-chloro-7-azaindole-3-carboxylate, this heterocyclic compound is a pivotal intermediate in medicinal chemistry and drug discovery. Its unique structural architecture, featuring a reactive chloro-substituent and a modifiable ester group on the bioisosteric 7-azaindole scaffold, makes it a versatile building block for constructing complex molecular entities. This document details its core attributes, provides field-proven experimental protocols, and explores its applications in the development of novel therapeutics, serving as an essential resource for researchers, scientists, and drug development professionals.
Introduction
Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a substituted heterocyclic compound built upon the 1H-pyrrolo[2,3-b]pyridine core, commonly known as 7-azaindole. This scaffold is of profound interest in pharmaceutical sciences as it acts as a bioisostere for the indole nucleus, a privileged structure found in numerous biologically active molecules.[1] The replacement of the benzene ring's C-7 with a nitrogen atom significantly alters the molecule's electronic properties, hydrogen bonding capabilities, and metabolic profile, often leading to improved pharmacological characteristics.
The title compound is distinguished by two key functional groups that dictate its chemical utility: a chlorine atom at the C-6 position of the pyridine ring and a methyl carboxylate group at the C-3 position of the pyrrole ring. The C-6 chloro group serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions.[2][3] The C-3 ester provides a site for hydrolysis and subsequent amide bond formation. This dual functionality allows for sequential and regioselective modifications, making it an invaluable precursor for generating diverse chemical libraries aimed at various biological targets, including kinases and viral enzymes.[4][5][6] This guide will elucidate the fundamental chemical principles governing its behavior and provide practical insights into its application.
Section 1: Core Molecular Attributes
The unique arrangement of atoms and functional groups in Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate defines its physical and chemical identity.
Table 1: Physicochemical Properties of Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
| Property | Value | Source / Comment |
| IUPAC Name | Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | - |
| Synonyms | Methyl 6-chloro-7-azaindole-3-carboxylate | Common nomenclature in medicinal chemistry. |
| Molecular Formula | C₉H₇ClN₂O₂ | Confirmed by analysis of its constituent parts.[7] |
| Molecular Weight | 210.62 g/mol | Calculated value. A related isomer has a listed MW of 210.62.[8] |
| Appearance | White to off-white solid | Typical appearance for similar heterocyclic compounds. |
| Stability | Stable under normal storage conditions. | Should be stored in a cool, dry, well-ventilated area under an inert atmosphere.[7] |
graph "Chemical_Structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="-1.1,0.6!"]; C3 [label="C", pos="-1.1,-0.6!"]; C3a [label="C", pos="0,-1.2!"]; C7a [label="C", pos="1.2,0!"]; H1 [label="H", pos="0,1.9!"]; N7 [label="N", pos="2.3,-0.6!"]; C6 [label="C", pos="2.3,0.6!"]; C5 [label="C", pos="1.2,1.2!"]; C4 [label="C", pos="0,0!"]; // Bridgehead C4 is C7a in IUPAC H2 [label="H", pos="-1.9,1!"]; H5 [label="H", pos="1.2,1.9!"]; // Substituents C_ester [label="C", pos="-2.2,-1.2!"]; O_ester1 [label="O", pos="-2.2,-2.1!"]; O_ester2 [label="O", pos="-3.2,-0.6!"]; C_methyl [label="CH₃", pos="-3.3,-2.7!"]; Cl [label="Cl", pos="3.5,1!"]; // Numbering num1 [label="1", pos="-0.5,1.5!", fontcolor="#EA4335"]; num2 [label="2", pos="-1.6,0.2!", fontcolor="#EA4335"]; num3 [label="3", pos="-1.6,-1.0!", fontcolor="#EA4335"]; num3a [label="3a", pos="0.3,-1.6!", fontcolor="#EA4335"]; num4 [label="4", pos="-0.5,-0.2!", fontcolor="#EA4335"]; num5 [label="5", pos="1.7,1.5!", fontcolor="#EA4335"]; num6 [label="6", pos="2.8,0.2!", fontcolor="#EA4335"]; num7 [label="7", pos="2.8,-1.0!", fontcolor="#EA4335"]; num7a [label="7a", pos="1.7,-0.3!", fontcolor="#EA4335"]; // Bonds N1 -- C2; C2 -- C3; C3 -- C3a; C3a -- C4; C4 -- N1; C4 -- C7a; C7a -- N7; N7 -- C6; C6 -- C5; C5 -- C7a; N1 -- H1; C2 -- H2; C5 -- H5; // Double bonds (rendered by proximity in neato)// Substituent bonds C3 -- C_ester; C_ester -- O_ester1 [label="="]; C_ester -- O_ester2; O_ester2 -- C_methyl; C6 -- Cl;
}
Caption: Structure of Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.
Section 2: Spectroscopic Profile
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |
| ¹H NMR | Pyrrole N-H (H-1) | > 11.0 ppm (broad singlet) | The acidic proton of the pyrrole ring, often broad and downfield.[9] |
| Aromatic C-H (H-2, H-4, H-5) | 7.0 - 8.5 ppm (multiplets) | Aromatic protons on the fused ring system. | |
| Methyl Ester (-OCH₃) | 3.8 - 4.0 ppm (singlet) | Characteristic singlet for methyl ester protons.[10] | |
| ¹³C NMR | Carbonyl (C=O) | 160 - 165 ppm | Typical range for an ester carbonyl carbon.[9] |
| Aromatic Carbons | 100 - 155 ppm | Carbons of the 7-azaindole scaffold. | |
| Methyl Ester (-OCH₃) | 51 - 53 ppm | Characteristic signal for the methyl carbon of the ester. | |
| IR | N-H Stretch | 3200 - 3400 cm⁻¹ (broad) | Pyrrole N-H bond vibration. |
| C=O Stretch (Ester) | 1700 - 1720 cm⁻¹ (strong) | Strong, sharp absorption characteristic of the ester carbonyl group. | |
| C=C & C=N Stretch | 1550 - 1620 cm⁻¹ | Aromatic ring vibrations. | |
| C-Cl Stretch | 700 - 800 cm⁻¹ | Vibration of the carbon-chlorine bond on the pyridine ring. |
Section 3: Chemical Reactivity and Synthetic Utility
The synthetic value of this molecule stems from the distinct reactivity of its three primary functional domains: the pyrrole nitrogen, the C-6 chloro substituent, and the C-3 methyl ester. This allows for a modular and strategic approach to molecular assembly.
-
Reactivity at the Pyrrole Nitrogen (N-1): The N-H proton is moderately acidic (pKa of pyrrole ≈ 17.5) and can be readily deprotonated by strong bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).[4][11] The resulting pyrrolide anion is a potent nucleophile, enabling straightforward N-alkylation or N-acylation reactions. This is a common first step to protect the nitrogen or to introduce substituents that can modulate solubility or interact with biological targets.
-
Reactivity at the Pyridine Ring (C-6): The chloro substituent at the C-6 position is the molecule's most powerful synthetic handle. It is highly susceptible to palladium-catalyzed cross-coupling reactions, which form the cornerstone of modern medicinal chemistry.[2]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl groups, enabling the exploration of structure-activity relationships in this region of the molecule.[4][12]
-
Buchwald-Hartwig Amination: Reaction with amines provides access to a wide range of C-6 amino-substituted derivatives, a common motif in kinase inhibitors.[13]
-
Other C-C and C-N bond-forming reactions (e.g., Sonogashira, Heck) are also feasible, further expanding its synthetic versatility.[3]
-
-
Reactivity of the Ester Group (C-3): The methyl ester can be easily hydrolyzed to the corresponding carboxylic acid under basic conditions, such as treatment with lithium hydroxide (LiOH) or sodium hydroxide (NaOH).[4][14] The resulting carboxylic acid is a key intermediate for forming amide bonds with various amines using standard peptide coupling reagents (e.g., HATU, T3P), allowing for the introduction of another point of diversity.
Caption: Key reactive sites and corresponding chemical transformations.
Section 4: Key Experimental Protocols
The following protocols are representative of the key transformations used to elaborate the title compound. They are designed as self-validating systems, with clear steps and expected outcomes.
Protocol 1: Suzuki-Miyaura Cross-Coupling at C-6
This protocol describes a typical procedure for arylating the C-6 position, a critical step in synthesizing many biologically active derivatives.[4][12]
Objective: To couple an aryl boronic acid to the C-6 position of the 7-azaindole core.
Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (1.0 equiv).
-
Reagent Addition: Add the desired aryl boronic acid (1.2 equiv) and a base such as cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent & Catalyst: Add a degassed solvent mixture (e.g., Toluene/Ethanol, 1:1). Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 5 mol%) and a suitable phosphine ligand (e.g., SPhos, 5 mol%).[4]
-
Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.[15]
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the C-6 arylated product.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Saponification (Hydrolysis) of the Methyl Ester
This protocol details the conversion of the methyl ester to the corresponding carboxylic acid.[4]
Objective: To hydrolyze the C-3 methyl ester to a carboxylic acid.
Methodology:
-
Dissolution: Dissolve Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (1.0 equiv) in a mixture of methanol (MeOH) and water.
-
Base Addition: Add an aqueous solution of lithium hydroxide (LiOH, ~2.0 equiv) or sodium hydroxide (NaOH) to the stirring solution.
-
Reaction: Stir the reaction at room temperature for 12-24 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Upon completion, remove the methanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 3-4 with 1N hydrochloric acid (HCl). A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid product.
Section 5: Applications in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the design of targeted therapeutics. Derivatives of the title compound have been synthesized and evaluated against several high-value biological targets.
Table 3: Therapeutic Targets for Derivatives of the 7-Azaindole Scaffold
| Therapeutic Target Area | Specific Target(s) | Rationale for Inhibition | Representative References |
| Antiviral | HIV-1 Integrase | Inhibits the strand transfer step required for viral DNA integration into the host genome.[4] | [4][12] |
| Neuroscience / CNS | Glycogen Synthase Kinase-3β (GSK-3β) | A key target in neurodegenerative diseases like Alzheimer's. Inhibition can reduce tau hyperphosphorylation.[5] | [5] |
| Oncology | Fibroblast Growth Factor Receptors (FGFRs) | Abnormal FGFR signaling is a driver in various cancers; inhibitors block downstream proliferation pathways.[6] | [6] |
| Oncology | c-Met Kinase | A proto-oncogene implicated in tumor growth, metastasis, and angiogenesis.[16] | [16] |
| Oncology | Cyclin-Dependent Kinase 8 (CDK8) | A colorectal oncogene involved in transcription regulation; inhibition can arrest the cell cycle.[17] | [17] |
| Immunology | SARS-CoV-2 Spike-hACE2 Interaction | Small molecules designed to disrupt the binding of the viral spike protein to the human ACE2 receptor.[18] | [18] |
Section 6: Safety, Handling, and Storage
Proper handling is crucial to ensure laboratory safety. The following guidelines are based on data for structurally similar compounds.[7]
-
Hazard Identification:
-
Safe Handling Procedures:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[19]
-
Avoid formation of dust and aerosols.
-
Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
-
Storage:
Conclusion
Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a high-value synthetic intermediate whose chemical properties are defined by the strategic placement of its functional groups. The interplay between the reactive C-6 chloro handle, the modifiable C-3 ester, and the nucleophilic N-1 position provides a robust platform for the synthesis of complex, multi-functionalized molecules. Its proven utility in the development of inhibitors for a range of therapeutically relevant targets underscores its importance to the fields of organic synthesis and medicinal chemistry. This guide serves as a foundational resource for scientists looking to leverage the unique chemical potential of this versatile 7-azaindole building block.
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